molecular formula C21H24N2O2 B268499 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B268499
M. Wt: 336.4 g/mol
InChI Key: YKNXHVYTQQQSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as IPPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where it has been used as a tool to study the role of dopamine receptors in the brain. 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to selectively inhibit the D3 dopamine receptor, which has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves its selective inhibition of the D3 dopamine receptor. This receptor is primarily found in the mesolimbic system of the brain, which is involved in reward and motivation. By selectively inhibiting this receptor, 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to modulate dopamine signaling in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide have been extensively studied in animal models. It has been shown to modulate dopamine signaling in the brain, which can lead to changes in behavior and cognition. 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting potential applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide for lab experiments is its selective inhibition of the D3 dopamine receptor. This allows researchers to study the specific role of this receptor in various neurological disorders and behaviors. However, one limitation of 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively low potency, which can make it difficult to achieve selective inhibition at lower concentrations.

Future Directions

There are several potential future directions for research on 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the development of more potent and selective D3 dopamine receptor inhibitors based on the structure of 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Another potential direction is the study of 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in animal models of addiction, where it may have potential applications in the treatment of drug addiction. Overall, 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide represents a promising tool for scientific research in the field of neuroscience, with potential applications in the study of dopamine signaling and neurological disorders.

Synthesis Methods

The synthesis of 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to yield 4-isopropylbenzoyl chloride. This intermediate is then reacted with 2-(1-pyrrolidinylcarbonyl)aniline to yield 4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. The synthesis method has been described in detail in several scientific publications.

properties

Product Name

4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-propan-2-yl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O2/c1-15(2)16-9-11-17(12-10-16)20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-6-14-23/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,24)

InChI Key

YKNXHVYTQQQSET-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Origin of Product

United States

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